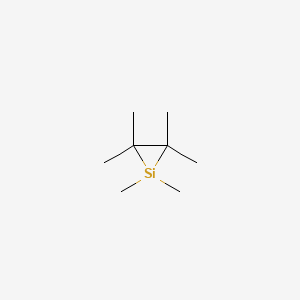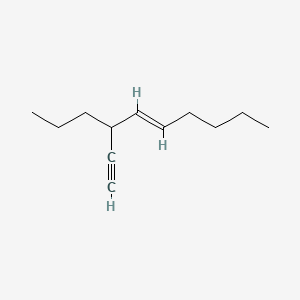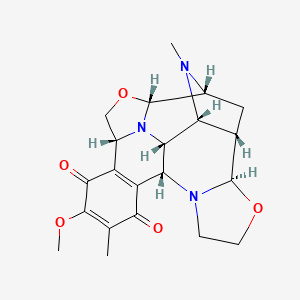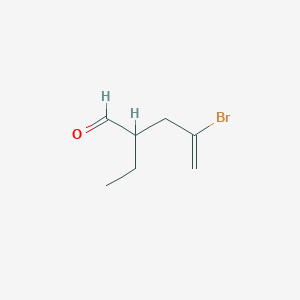
2-Methyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide is a synthetic organic compound that belongs to the class of amides It features a complex structure with multiple functional groups, including an oxazole ring, a phenylethyl group, and a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Attachment of the Phenylethyl Group: This step might involve nucleophilic substitution reactions where a phenylethyl halide reacts with an intermediate compound.
Formation of the Amide Bond: The final step could involve the reaction of an amine with a carboxylic acid derivative (such as an acid chloride) to form the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
化学反应分析
Types of Reactions
2-Methyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-Methyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
2-Methyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide.
2-Methyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide.
Uniqueness
2-Methyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
57068-36-7 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
2-methyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C16H20N2O2/c1-12(2)15(19)18(16-17-13(3)11-20-16)10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3 |
InChI 键 |
KGHRCKSKGOSBJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=COC(=N1)N(CCC2=CC=CC=C2)C(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)


![2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)](/img/structure/B14629147.png)


![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)

![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)
